1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)
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Overview
Description
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrotetraphene core with two acetate groups attached to cyclohexyl rings, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydrotetraphene core through cyclization reactions. Subsequent steps involve the introduction of acetate groups and the attachment of cyclohexyl rings. Common reagents used in these reactions include cyclohexanone, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon with a similar core structure but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a quinolone core, showing unique biological activities.
Uniqueness
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
80433-85-8 |
---|---|
Molecular Formula |
C42H56O6 |
Molecular Weight |
656.9 g/mol |
IUPAC Name |
[4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate |
InChI |
InChI=1S/C42H56O6/c1-25(2)32-14-11-27(5)19-38(32)45-23-40(43)47-37-18-17-34-35(16-13-31-21-29-9-7-8-10-30(29)22-36(31)34)42(37)48-41(44)24-46-39-20-28(6)12-15-33(39)26(3)4/h7-10,13,16,21-22,25-28,32-33,37-39,42H,11-12,14-15,17-20,23-24H2,1-6H3 |
InChI Key |
PTZQHRWUNGUSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)OC2CCC3=C(C2OC(=O)COC4CC(CCC4C(C)C)C)C=CC5=CC6=CC=CC=C6C=C35)C(C)C |
Origin of Product |
United States |
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